molecular formula C21H20O3 B5248095 2-(3-Oxo-1-phenylhexyl)indene-1,3-dione

2-(3-Oxo-1-phenylhexyl)indene-1,3-dione

Cat. No.: B5248095
M. Wt: 320.4 g/mol
InChI Key: FBHCOKUHTZKSOK-UHFFFAOYSA-N
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Description

2-(3-Oxo-1-phenylhexyl)indene-1,3-dione is a substituted indene-1,3-dione derivative characterized by a hexyl chain bearing a phenyl group and a ketone moiety at the third carbon. Indene-1,3-dione derivatives are structurally diverse, with applications ranging from optoelectronics to pharmaceuticals, owing to their electron-deficient aromatic core and reactive diketone system .

Properties

IUPAC Name

2-(3-oxo-1-phenylhexyl)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O3/c1-2-8-15(22)13-18(14-9-4-3-5-10-14)19-20(23)16-11-6-7-12-17(16)21(19)24/h3-7,9-12,18-19H,2,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHCOKUHTZKSOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC(C1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-Oxo-1-phenylhexyl)indene-1,3-dione typically involves multi-step organic reactions. One common method is the Knoevenagel condensation, where malononitrile reacts with an aldehyde in the

Comparison with Similar Compounds

2-(3-Oxo-3-phenylpropanoyl)indene-1,3-dione (CAS 10437-95-3)

  • Structure: Features a 3-oxo-3-phenylpropanoyl substituent instead of the hexyl-phenyl chain.

ZWK1 (Pyranylidene derivative)

  • Structure: Contains a pyranylidene group and trityloxyethylamino substituents.
  • Key Difference : Extended conjugation via styryl groups enables red electroluminescence (667 nm) in OLEDs, a property unlikely in the target compound due to its aliphatic hexyl chain .

Diphacinone (2-(Diphenylacetyl)indene-1,3-dione)

  • Structure : Diphenylacetyl substituent confers anticoagulant activity.
  • Key Difference: The hexyl-phenyl chain in the target compound may reduce bioactivity compared to diphacinone’s planar, aromatic substituent .

Substituent Effects on Properties

Compound Substituent Molecular Weight (g/mol) Key Property Reference
2-(3-Oxo-1-phenylhexyl)indene-1,3-dione C6H11Ph-Oxo ~336.4 (calculated) Hypothesized lipophilicity -
ZWK1 Styryl-pyranylidene ~1,200 (estimated) Red electroluminescence (667 nm)
Diphacinone Diphenylacetyl 340.36 Anticoagulant (PT prolongation)
DMABI-6Ph Trityloxyethylamino ~700 (estimated) Charge transport in organic semiconductors

Physicochemical Properties

  • Solubility: The hexyl chain likely increases lipophilicity compared to shorter-chain analogs (e.g., 2-(3-oxo-3-phenylpropanoyl)indene-1,3-dione) .
  • Thermal Stability : Bulky substituents (e.g., trityloxy in DMABI-6Ph) enhance glass-forming ability in amorphous materials, but the hexyl-phenyl chain may reduce thermal stability due to flexible aliphatic segments .

Electron-Deficient Core

  • The indene-1,3-dione core participates in charge-transfer interactions, making it suitable for: Corrosion Inhibition: 2-Arylidene derivatives adsorb on Fe surfaces via electron donation, as shown in DFT studies . OLEDs: Conjugated derivatives (e.g., ZWK1) exhibit aggregation-induced emission (AIE), but non-conjugated chains like hexyl-phenyl may quench luminescence .

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